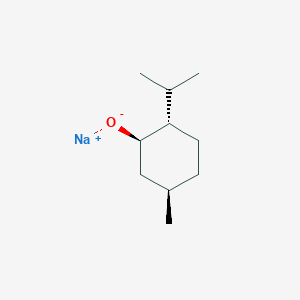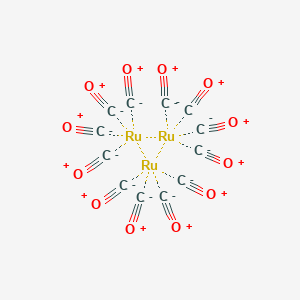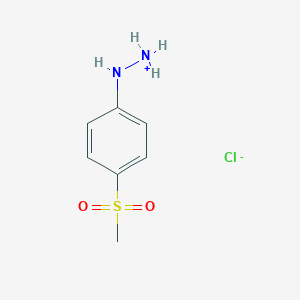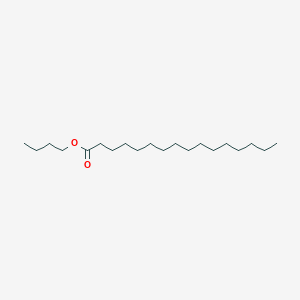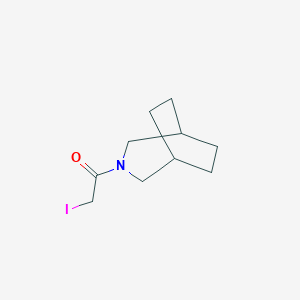
3-Hydroxypyridine-2,4,5-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypyridine-2,4,5-tricarboxylic acid (HPTC) is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a tricarboxylic acid derivative that possesses unique properties that make it a valuable tool for research.
Mécanisme D'action
3-Hydroxypyridine-2,4,5-tricarboxylic acid acts as a chelating agent for metal ions, particularly iron. It forms stable complexes with iron ions, which can be used to study the role of iron in various biological processes. 3-Hydroxypyridine-2,4,5-tricarboxylic acid has also been shown to inhibit the activity of enzymes that require iron as a cofactor, such as ribonucleotide reductase.
Effets Biochimiques Et Physiologiques
3-Hydroxypyridine-2,4,5-tricarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Hydroxypyridine-2,4,5-tricarboxylic acid in lab experiments is its ability to form stable complexes with metal ions, particularly iron. This makes it a valuable tool for studying the role of metal ions in various biological processes. However, one limitation of using 3-Hydroxypyridine-2,4,5-tricarboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 3-Hydroxypyridine-2,4,5-tricarboxylic acid. One potential area of research is the development of new synthetic methods for 3-Hydroxypyridine-2,4,5-tricarboxylic acid and its derivatives. Another potential area of research is the study of the role of 3-Hydroxypyridine-2,4,5-tricarboxylic acid in various biological processes, particularly in relation to iron metabolism. Additionally, 3-Hydroxypyridine-2,4,5-tricarboxylic acid and its derivatives could be further explored for their potential applications in materials science and drug development.
Conclusion:
In conclusion, 3-Hydroxypyridine-2,4,5-tricarboxylic acid is a valuable tool for scientific research due to its ability to form stable complexes with metal ions, particularly iron. It has a variety of potential applications in fields such as biochemistry, pharmacology, and materials science. While there are some limitations to working with 3-Hydroxypyridine-2,4,5-tricarboxylic acid, its unique properties make it a valuable tool for researchers. Future research on 3-Hydroxypyridine-2,4,5-tricarboxylic acid could lead to new synthetic methods, a better understanding of its role in biological processes, and new applications in materials science and drug development.
Méthodes De Synthèse
3-Hydroxypyridine-2,4,5-tricarboxylic acid can be synthesized through a multistep process that involves the reaction of pyridine-2,4,5-tricarboxylic acid with hydroxylamine. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
3-Hydroxypyridine-2,4,5-tricarboxylic acid has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science. It has been used as a chelating agent for metal ions, a precursor for the synthesis of metal-organic frameworks, and a building block for the synthesis of other organic compounds.
Propriétés
Numéro CAS |
17285-98-2 |
|---|---|
Nom du produit |
3-Hydroxypyridine-2,4,5-tricarboxylic acid |
Formule moléculaire |
C8H5NO7 |
Poids moléculaire |
227.13 g/mol |
Nom IUPAC |
3-hydroxypyridine-2,4,5-tricarboxylic acid |
InChI |
InChI=1S/C8H5NO7/c10-5-3(7(13)14)2(6(11)12)1-9-4(5)8(15)16/h1,10H,(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
KXFSLLISZZTFLS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)C(=O)O)O)C(=O)O)C(=O)O |
SMILES canonique |
C1=C(C(=C(C(=N1)C(=O)O)O)C(=O)O)C(=O)O |
Synonymes |
2,4,5-Pyridinetricarboxylic acid, 3-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



